14-O-Acetyldaunomycinone synthesis and characterization
14-O-Acetyldaunomycinone synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 14-O-Acetyldaunomycinone
Introduction
14-O-Acetyldaunomycinone is the aglycone core of 14-O-acetyl-daunorubicin and a significant metabolite of the widely used anthracycline antibiotic, Daunorubicin. Anthracyclines, derived from Streptomyces species, are a cornerstone of chemotherapy for treating various cancers, including acute myeloid and lymphocytic leukemia.[1] However, their clinical application is often limited by severe side effects such as cardiotoxicity and bone marrow suppression.[1] The study of metabolites and derivatives like 14-O-Acetyldaunomycinone is crucial for understanding the metabolism, mechanism of action, and potential for developing new analogues with improved therapeutic indices.
This technical guide provides a comprehensive overview of the chemical synthesis and structural characterization of 14-O-Acetyldaunomycinone, designed for researchers and professionals in medicinal chemistry and drug development. It offers not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding of the process.
Part 1: Synthesis of 14-O-Acetyldaunomycinone
Principle of Synthesis
The synthesis of 14-O-Acetyldaunomycinone from its precursor, daunomycinone, is a direct esterification reaction. Specifically, it is an O-acetylation, where an acetyl group (CH₃CO-) is introduced to the primary hydroxyl group at the C-14 position of the daunomycinone side chain.[2] This transformation converts the terminal alcohol into an acetate ester. The reaction's success hinges on the selective acetylation of the C-14 primary alcohol over the multiple phenolic and tertiary hydroxyl groups present in the molecule. This selectivity is achievable due to the higher reactivity of the primary alcohol under controlled conditions.
Reaction Scheme
The acetylation is typically accomplished using an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base or acid catalyst to enhance the reaction rate.
Caption: Chemical synthesis of 14-O-Acetyldaunomycinone from Daunomycinone.
Experimental Protocol: Selective Acetylation
This protocol describes a standard laboratory procedure for the synthesis of 14-O-Acetyldaunomycinone.
Materials:
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Daunomycinone
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Acetic Anhydride (Ac₂O)
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Pyridine (anhydrous)
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Dichloromethane (DCM, anhydrous)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
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Dissolution: Dissolve Daunomycinone (1.0 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The pyridine acts as both a solvent and a basic catalyst, activating the hydroxyl group and neutralizing the acetic acid byproduct.
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Addition of Acetylating Agent: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution. The slight excess of acetic anhydride ensures the complete conversion of the starting material.
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Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (Daunomycinone) is consumed.
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Workup - Quenching: Once the reaction is complete, carefully quench the excess acetic anhydride by slowly adding cold water or ice.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude solid, which appears as a dark red material, using silica gel column chromatography.[][4] Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure 14-O-Acetyldaunomycinone.
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Final Product: Collect the fractions containing the desired product, combine them, and evaporate the solvent to yield 14-O-Acetyldaunomycinone as a dark red solid. Store at -20°C for stability.
Causality and Field-Proven Insights
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Choice of Reagent: Acetic anhydride is preferred over acetyl chloride in many cases because it is less corrosive, less moisture-sensitive, and the reaction is more easily controlled. The byproduct, acetic acid, is also less problematic than the hydrochloric acid generated from acetyl chloride.
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Role of Pyridine: Pyridine serves a dual purpose. As a base, it deprotonates the hydroxyl group, increasing its nucleophilicity. It also reacts with the acetylating agent to form a highly reactive acetylpyridinium ion intermediate, which accelerates the acetylation. Finally, it neutralizes the acidic byproduct.
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Temperature Control: Starting the reaction at 0°C is critical for controlling selectivity. It moderates the exothermic reaction and favors the acetylation of the more accessible and reactive primary C-14 hydroxyl group over the more sterically hindered and less reactive phenolic and tertiary hydroxyls.
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Aqueous Workup: The washing steps are essential for a clean product. The HCl wash removes the basic catalyst (pyridine), while the sodium bicarbonate wash removes the acidic byproduct and any unreacted acetic anhydride. This simplifies the final purification by chromatography.
Part 2: Characterization of 14-O-Acetyldaunomycinone
Confirming the identity and purity of the synthesized product is a critical step that relies on a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of structural information, and together they form a self-validating system to confirm the successful synthesis.
Characterization Workflow
Caption: Standard workflow for the analytical characterization of 14-O-Acetyldaunomycinone.
Spectroscopic and Analytical Data
The structural integrity of 14-O-Acetyldaunomycinone is confirmed by analyzing its spectroscopic signatures.
1. Mass Spectrometry (MS):
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Purpose: To determine the molecular weight of the compound, thereby confirming its elemental composition.
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Technique: Electrospray ionization (ESI) is a suitable method for a molecule of this polarity and size.[5]
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Expected Result: The analysis should show a molecular ion peak corresponding to the molecular formula C₂₃H₂₀O₁₀. The expected monoisotopic mass is approximately 456.11 g/mol , consistent with the reported molecular weight of 456.4 g/mol .[6][7][8]
2. Infrared (IR) Spectroscopy:
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Purpose: To identify the key functional groups present in the molecule and confirm the introduction of the acetate ester.[9]
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Expected Result: The IR spectrum should display characteristic absorption bands:
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~1740 cm⁻¹: A strong C=O stretching band for the newly formed acetate ester. This is a key signal confirming the success of the acetylation.
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~1620 cm⁻¹: C=O stretching bands for the quinone carbonyls.
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Broad O-H stretch (~3400 cm⁻¹): Indicating the remaining hydroxyl groups on the tetracyclic ring.
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~1230 cm⁻¹: A strong C-O stretching band associated with the acetate ester.
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3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Purpose: To provide detailed information about the carbon-hydrogen framework, confirming the precise location of the acetyl group.
-
Expected Result for ¹H NMR:
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Singlet at ~2.1 ppm: A sharp signal integrating to 3 protons, characteristic of the methyl group (CH₃) of the acetate ester. This is the most definitive evidence of successful acetylation.
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Methylene Protons (C-14): The two protons on the carbon adjacent to the new ester (-CH₂-OAc) will appear as a multiplet, shifted downfield compared to their position in the precursor Daunomycinone due to the deshielding effect of the adjacent acetyl group.
-
Aromatic and Aliphatic Protons: Other signals corresponding to the aromatic ring system and the rest of the alicyclic ring will be present, consistent with the core daunomycinone structure.
-
Summary of Characterization Data
| Analytical Technique | Parameter | Expected Result | Interpretation |
| Mass Spectrometry (ESI-MS) | Molecular Ion Peak [M+H]⁺ | m/z ≈ 457.12 | Confirms the molecular formula C₂₃H₂₀O₁₀ and molecular weight.[6] |
| Infrared (IR) Spectroscopy | Key Absorption Bands (cm⁻¹) | ~3400 (O-H), ~1740 (Ester C=O), ~1620 (Quinone C=O), ~1230 (Ester C-O) | Presence of remaining hydroxyls and successful introduction of the acetate ester functional group. |
| ¹H NMR Spectroscopy | Chemical Shift (δ, ppm) | ~2.1 (s, 3H), Downfield shift of C-14 protons | Confirms the presence and connectivity of the acetyl group at the C-14 position. |
| Appearance | Physical State | Dark Red Solid | Consistent with the chromophore of the naphthacenedione core. |
| Purity (HPLC) | Peak Area | ≥95% | Confirms the purity of the isolated compound, essential for biological assays. |
Conclusion
The synthesis of 14-O-Acetyldaunomycinone from daunomycinone is a straightforward yet crucial transformation for researchers exploring the structure-activity relationships of anthracycline antibiotics. The selective O-acetylation of the C-14 primary alcohol can be achieved efficiently under controlled reaction conditions. A rigorous characterization workflow, employing a combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy, provides a self-validating system to unequivocally confirm the structure and purity of the synthesized molecule. This guide provides the fundamental principles and practical steps necessary for the successful synthesis and confident characterization of this important daunorubicin metabolite, enabling further investigation into its biological properties.
References
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14-O-Acetyldaunomycinone | CAS 29984-41-6. Veeprho. [Link]
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The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production. National Institutes of Health (NIH). [Link]
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A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [Link]
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De-O-acetylation using sodium methoxide - Glycoscience Protocols. National Center for Biotechnology Information (NCBI). [Link]
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Me3SI-promoted chemoselective deacetylation: a general and mild protocol. National Institutes of Health (NIH). [Link]
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Acetylation. Wikipedia. [Link]
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An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. National Institutes of Health (NIH). [Link]
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